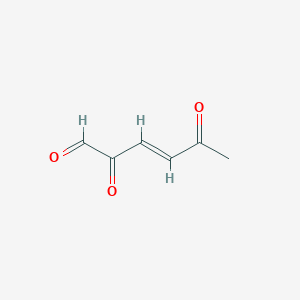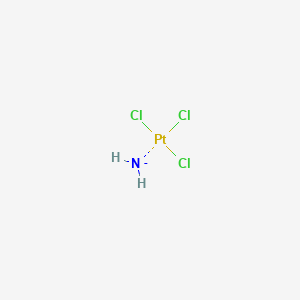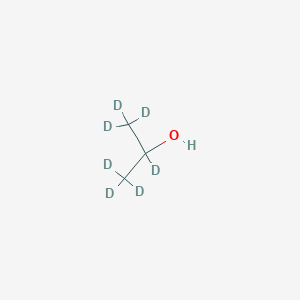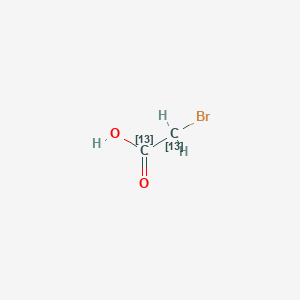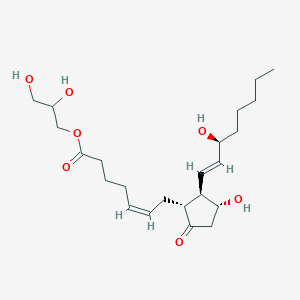
Pongapinone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pongapinone A is a natural compound that is found in the fruits of Pongamia pinnata, which is a tree that is commonly found in tropical regions. This compound has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, agriculture, and industry. In
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Medicinal Properties
Pongapinone A, a phenylpropanoid isolated from the bark of Pongamia pinnata, an Indonesian medicinal plant, is known for its biological activity. It has been found to inhibit interleukin-1 production, indicating potential anti-inflammatory properties (Kitagawa et al., 1992).
Role in Psoriasis Management
Karanjin and Pongapin, important furanoflavones from Pongamia pinnata, have been studied for managing psoriasis. These compounds exhibit free radical quenching properties and interact with receptors responsible for psoriasis, suggesting potential therapeutic applications (Ghosh & Tiwari, 2018).
Pharmacological Properties of Pongamia pinnata
A comprehensive review of Pongamia pinnata reveals various flavonoid derivatives, including Pongapinone A, with broad biological activities like antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic effects. The low toxicity of these compounds makes them potential candidates for therapeutic remedies (Al Muqarrabun et al., 2013).
Antioxidant Properties
Research has identified the antioxidant activities of compounds like Pongapinone A. For instance, karanjabiflavone and pongapin, isolated from Pongamia pinnata, have shown significant antioxidant activities (Ghosh et al., 2010).
Synthesis and Applications
The total synthesis of Pongapinone A has been achieved, starting from commercially available compounds, indicating the possibility of its large-scale production for research and therapeutic purposes (Wang, Lee, & Kim, 2012).
Phytochemical Potential
Pongamia pinnata, containing compounds like Pongapinone A, has been extensively studied for its phytochemical potential. These studies have revealed a variety of pharmacological activities, including anti-inflammatory and antibacterial properties, highlighting the plant's potential in traditional and modern medicine (Pandey et al., 2011).
Eigenschaften
CAS-Nummer |
146713-95-3 |
|---|---|
Produktname |
Pongapinone A |
Molekularformel |
C23H22O7 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C23H22O7/c1-23(2)8-7-14-18(30-23)11-20(26-3)21(22(14)27-4)16(25)10-15(24)13-5-6-17-19(9-13)29-12-28-17/h5-11,24H,12H2,1-4H3/b15-10- |
InChI-Schlüssel |
CHMQLCYFVBURMW-GDNBJRDFSA-N |
Isomerische SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C(/C3=CC4=C(C=C3)OCO4)\O)OC)C |
SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC4=C(C=C3)OCO4)O)OC)C |
Kanonische SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC4=C(C=C3)OCO4)O)OC)C |
Synonyme |
Pongapinone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



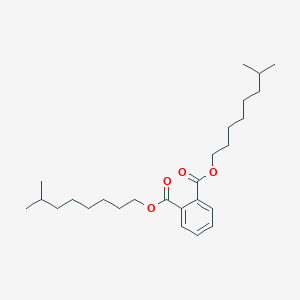
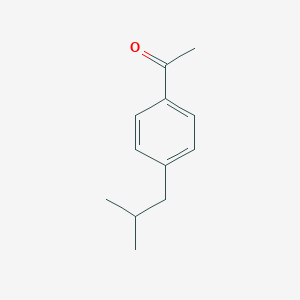
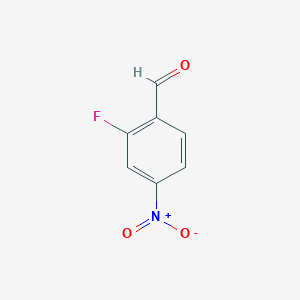
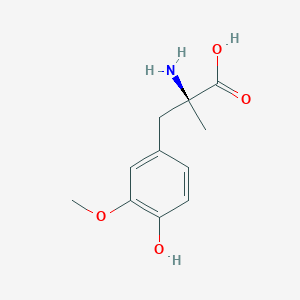
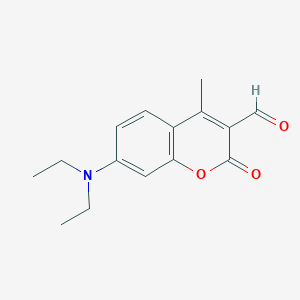
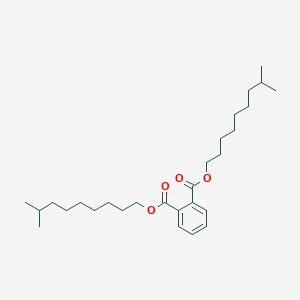
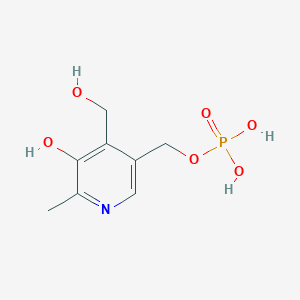
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)
